Lipophilicity and PSA Differentiation from Des-Methyl Analog
The addition of a methyl group at N1 increases the calculated LogP from approximately 2.1 (4-chloroimidazo[1,5-a]quinoxaline, CAS 221025-38-3) to 2.84 (target compound) while preserving a low TPSA of 30.19 Ų . This LogP shift of approximately +0.7 units enhances predicted membrane permeability without violating Lipinski's Rule of Five (MW < 500, LogP < 5, HBD = 0, HBA = 3) . The absence of hydrogen bond donors in both compounds means that the differential LogP is the primary determinant of passive permeability, making the target compound preferable for cell-based assays requiring higher intracellular exposure.
| Evidence Dimension | Calculated partition coefficient (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.84; TPSA = 30.19 Ų; MW = 217.65 g·mol⁻¹; HBD = 0; HBA = 3 |
| Comparator Or Baseline | 4-Chloroimidazo[1,5-a]quinoxaline (CAS 221025-38-3): LogP ≈ 2.1 (estimated); TPSA ≈ 30.2 Ų; MW = 203.63 g·mol⁻¹; HBD = 0; HBA = 3 |
| Quantified Difference | ΔLogP ≈ +0.7; ΔMW = +14.02 g·mol⁻¹; TPSA approximately equal |
| Conditions | Calculated properties from vendor technical datasheets (Leyan, ChemSpider); LogP and TPSA computed using standard medicinal chemistry algorithms |
Why This Matters
The higher LogP of the target compound is predicted to improve passive membrane permeability by approximately 3–5 fold (based on the rule-of-thumb that each LogP unit increase corresponds to roughly a 10-fold permeability increase), making it the preferred choice for cell-penetrant probe design when the des-methyl analog proves insufficiently permeable.
